Cas no 1391355-18-2 (methyl 5-(1R)-1-aminoethylthiophene-3-carboxylate)

Methyl 5-(1R)-1-aminoethylthiophene-3-carboxylate is a chiral thiophene derivative featuring a carboxylate ester and an aminoethyl substituent at the 3- and 5-positions, respectively. The (1R)-stereocenter confers enantioselectivity, making it valuable in asymmetric synthesis and pharmaceutical intermediates. Its thiophene core offers structural versatility for heterocyclic chemistry, while the ester and amine functional groups provide reactive handles for further derivatization. This compound is particularly useful in the development of bioactive molecules, including enzyme inhibitors and receptor modulators, due to its rigid yet modifiable framework. High purity and well-defined stereochemistry ensure reproducibility in research and industrial applications.
methyl 5-(1R)-1-aminoethylthiophene-3-carboxylate structure
1391355-18-2 structure
Product name:methyl 5-(1R)-1-aminoethylthiophene-3-carboxylate
CAS No:1391355-18-2
MF:C8H11NO2S
Molecular Weight:185.24344086647
CID:6567292
PubChem ID:131116861

methyl 5-(1R)-1-aminoethylthiophene-3-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 5-(1R)-1-aminoethylthiophene-3-carboxylate
    • 1391355-18-2
    • EN300-1866512
    • methyl 5-[(1R)-1-aminoethyl]thiophene-3-carboxylate
    • インチ: 1S/C8H11NO2S/c1-5(9)7-3-6(4-12-7)8(10)11-2/h3-5H,9H2,1-2H3/t5-/m1/s1
    • InChIKey: JGJFCDDIXWVYRG-RXMQYKEDSA-N
    • SMILES: S1C=C(C(=O)OC)C=C1[C@@H](C)N

計算された属性

  • 精确分子量: 185.05104977g/mol
  • 同位素质量: 185.05104977g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 174
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 80.6Ų
  • XLogP3: 0.7

methyl 5-(1R)-1-aminoethylthiophene-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1866512-0.1g
methyl 5-[(1R)-1-aminoethyl]thiophene-3-carboxylate
1391355-18-2
0.1g
$1244.0 2023-09-18
Enamine
EN300-1866512-0.25g
methyl 5-[(1R)-1-aminoethyl]thiophene-3-carboxylate
1391355-18-2
0.25g
$1300.0 2023-09-18
Enamine
EN300-1866512-1g
methyl 5-[(1R)-1-aminoethyl]thiophene-3-carboxylate
1391355-18-2
1g
$1414.0 2023-09-18
Enamine
EN300-1866512-0.05g
methyl 5-[(1R)-1-aminoethyl]thiophene-3-carboxylate
1391355-18-2
0.05g
$1188.0 2023-09-18
Enamine
EN300-1866512-0.5g
methyl 5-[(1R)-1-aminoethyl]thiophene-3-carboxylate
1391355-18-2
0.5g
$1357.0 2023-09-18
Enamine
EN300-1866512-2.5g
methyl 5-[(1R)-1-aminoethyl]thiophene-3-carboxylate
1391355-18-2
2.5g
$2771.0 2023-09-18
Enamine
EN300-1866512-5.0g
methyl 5-[(1R)-1-aminoethyl]thiophene-3-carboxylate
1391355-18-2
5g
$6441.0 2023-06-01
Enamine
EN300-1866512-1.0g
methyl 5-[(1R)-1-aminoethyl]thiophene-3-carboxylate
1391355-18-2
1g
$2221.0 2023-06-01
Enamine
EN300-1866512-10.0g
methyl 5-[(1R)-1-aminoethyl]thiophene-3-carboxylate
1391355-18-2
10g
$9550.0 2023-06-01
Enamine
EN300-1866512-5g
methyl 5-[(1R)-1-aminoethyl]thiophene-3-carboxylate
1391355-18-2
5g
$4102.0 2023-09-18

methyl 5-(1R)-1-aminoethylthiophene-3-carboxylate 関連文献

methyl 5-(1R)-1-aminoethylthiophene-3-carboxylateに関する追加情報

Introduction to Methyl 5-(1R)-1-aminoethylthiophene-3-carboxylate (CAS No. 1391355-18-2)

Methyl 5-(1R)-1-aminoethylthiophene-3-carboxylate, a compound with the chemical identifier CAS No. 1391355-18-2, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug discovery and development. The molecule's composition, featuring a thiophene ring substituted with an aminoethyl side chain and a methyl ester group, positions it as a promising candidate for further exploration in synthetic chemistry and biological activity assessment.

The< strong> thiophene core of Methyl 5-(1R)-1-aminoethylthiophene-3-carboxylate is a heterocyclic aromatic ring that has been extensively studied for its role in various pharmacological applications. Thiophenes and their derivatives are known for their versatility in medicinal chemistry, often serving as key structural motifs in drugs targeting neurological disorders, cardiovascular diseases, and infectious diseases. The presence of the< strong> aminoethyl substituent introduces a chiral center at the 1-position, which is crucial for the compound's stereochemical properties and potential biological interactions. This chirality can significantly influence the compound's pharmacokinetics and pharmacodynamics, making it an attractive subject for further investigation.

The< strong> carboxylate moiety at the 3-position of the thiophene ring contributes to the compound's solubility and reactivity, enabling various chemical modifications that can enhance its biological activity. Additionally, the< strong> methyl ester group provides a handle for further functionalization, allowing chemists to explore different derivatives with tailored properties. These structural features make Methyl 5-(1R)-1-aminoethylthiophene-3-carboxylate a versatile scaffold for designing novel therapeutic agents.

In recent years, there has been growing interest in thiophene-based compounds due to their demonstrated efficacy in treating a range of diseases. For instance, studies have shown that certain thiophene derivatives exhibit anti-inflammatory, antioxidant, and anticancer properties. The< strong> aminoethyl substituent in Methyl 5-(1R)-1-aminoethylthiophene-3-carboxylate may enhance these effects by improving cell membrane permeability or by interacting with specific biological targets. Furthermore, the chiral nature of the molecule could lead to enantiomerically pure compounds with improved selectivity and reduced side effects.

The synthesis of Methyl 5-(1R)-1-aminoethylthiophene-3-carboxylate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The< strong> stereochemistry of the aminoethyl group must be carefully maintained throughout the synthesis process to preserve the compound's biological activity. Advances in asymmetric synthesis techniques have made it possible to produce enantiomerically pure forms of such compounds, which is essential for clinical applications.

Ongoing research in this area is focused on exploring the biological activity of Methyl 5-(1R)-1-aminoethylthiophene-3-carboxylate and its derivatives. Preliminary studies suggest that this compound may have potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The< strong> thiophene core is known to interact with neurotransmitter receptors, while the< strong> aminoethyl side chain could modulate these interactions in a beneficial way. Additionally, the carboxylate group may enhance binding affinity by forming salt bridges or hydrogen bonds with target proteins.

The< strong> methyl ester group offers another avenue for functionalization, allowing researchers to introduce additional pharmacophores or modify existing ones. This flexibility makes Methyl 5-(1R)-1-aminoethylthiophene-3-carboxylate a valuable tool for drug discovery efforts aimed at developing novel therapeutics with improved efficacy and safety profiles.

In conclusion, Methyl 5-(1R)-1-aminoethylthiophene-3-carboxylate (CAS No. 1391355-18-2) is a structurally complex and biologically relevant compound with significant potential in pharmaceutical applications. Its unique combination of functional groups makes it an excellent candidate for further exploration in synthetic chemistry and medicinal biology. As research continues to uncover new therapeutic targets and mechanisms, compounds like Methyl 5-(1R)-1-aminoethylthiophene-3-carboxylate are likely to play a crucial role in the development of next-generation drugs.

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